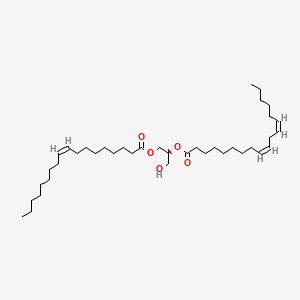

1-Oleoyl-2-linoleoyl-sn-glycerol

Descripción general

Descripción

1-oleoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol where oleoyl and linoleoyl are the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It derives from an oleic acid and a linoleic acid.

DG(18:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2], also known as DAG(18:1/18:2) or diacylglycerol(18:1/18:2), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(18:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(18:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(18:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:2(9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:2(9Z, 12Z)) pathway. DG(18:1(9Z)/18:2(9Z, 12Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:2(9Z, 12Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:2(9Z, 12Z)/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/18:2(9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.

Aplicaciones Científicas De Investigación

Nutritional Applications

Infant Nutrition

1-Oleoyl-2-linoleoyl-sn-glycerol has garnered attention for its relevance in infant nutrition, particularly as a component of human milk fat. Research indicates that this compound can influence gut microbiota composition and enhance fatty acid absorption . The unique fatty acid profile of this compound mimics that of human milk, making it a candidate for formulating infant formulas that closely resemble breast milk. Studies have shown that incorporating this triglyceride can improve the nutritional quality of infant formula by enhancing the bioavailability of essential fatty acids .

Dietary Fats

The compound is also studied for its potential health benefits when included in dietary fats. It has been linked to improved serum lipid profiles and may play a role in reducing the risk of cardiovascular diseases due to its favorable fatty acid composition .

Pharmaceutical Applications

Drug Delivery Systems

In pharmaceutical formulations, this compound serves as an emulsifier and stabilizing agent. Its ability to form stable emulsions makes it valuable in creating drug delivery systems that enhance the solubility and bioavailability of hydrophobic drugs. The compound's unique structure allows it to encapsulate active pharmaceutical ingredients effectively, facilitating their release in targeted areas within the body .

Therapeutic Potential

Research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in developing treatments for various inflammatory conditions. Its role as a metabolite suggests potential pathways for therapeutic interventions aimed at modulating metabolic disorders .

Food Science Applications

Structured Lipids

In food science, this compound is utilized to create structured lipids that mimic the texture and functionality of natural fats. These structured lipids can be engineered to improve the sensory attributes of food products while maintaining or enhancing their nutritional profiles. For instance, structured lipids containing this compound can be used in low-calorie spreads or as substitutes for traditional fats in baked goods .

Functional Foods

The incorporation of this compound into functional foods aims to enhance their health benefits. Products enriched with this diacylglycerol can promote heart health and overall well-being by providing essential fatty acids that are often lacking in modern diets .

Case Studies

Análisis De Reacciones Químicas

Oxidation Reactions

Primary oxidation pathways involve the unsaturated fatty acid chains (oleoyl and linoleoyl groups):

-

Autoxidation : Forms hydroperoxides at bis-allylic positions (C11 in linoleic acid) under ambient conditions.

-

Enzymatic oxidation : Catalyzed by lipoxygenases (LOX) to produce conjugated dienes and bioactive oxylipins .

Key experimental conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Autoxidation | O₂, 25°C, 7 days | Hydroperoxides, aldehydes |

| Enzymatic oxidation | Soybean LOX, pH 9.0, 30°C | 13-HPODE (from linoleoyl group) |

Hydrolysis Reactions

Regioselective cleavage occurs preferentially at the sn-2 position due to enzymatic activity:

-

Lipase-mediated hydrolysis :

Hydrolysis kinetics :

| Enzyme Source | Reaction Rate (μmol/min·mg) | Fatty Acid Released | Position Cleaved |

|---|---|---|---|

| Candida rugosa | 12.4 ± 1.2 | Linoleic acid | sn-2 |

| Porcine pancreas | 8.9 ± 0.8 | Oleic acid | sn-1 |

Transesterification Reactions

This compound participates in acyl migration and catalyzed ester exchange :

-

Acyl migration : Spontaneous shift of oleoyl group from sn-1 to sn-3 in polar solvents (e.g., chloroform/methanol) .

-

Enzymatic transesterification : Lipase B from Candida antarctica facilitates 92% conversion to triglycerides in hexane.

Notable outcomes :

-

Equilibrium favors 1,3-diacylglycerol isomers in nonpolar media .

-

Reaction efficiency drops to 44% in aqueous systems due to hydrolysis competition.

Acylation Reactions

Stereospecific acylation at the free hydroxyl group (C3 position):

-

Chemical acylation : Uses palmitoyl chloride/DMAP to yield 1-oleoyl-2-linoleoyl-3-palmitoyl-sn-glycerol (≥78% yield).

-

Enzymatic acylation : Thermomyces lanuginosus lipase achieves 94% regioselectivity for C3 in solvent-free systems.

Critical parameters :

| Acyl Donor | Catalyst | Temperature | Conversion Rate |

|---|---|---|---|

| Palmitic anhydride | DMAP | 40°C | 81% |

| Vinyl stearate | Lipase TL 100L | 60°C | 89% |

Biological Interaction Mechanisms

While not direct chemical reactions, these interactions drive functional outcomes:

-

Phospholipase A₂ activation : Releases linoleic acid for eicosanoid biosynthesis .

-

Protein kinase C binding : The sn-1 oleoyl group enhances binding affinity (Kd = 2.3 μM) .

Stability Data

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| LogP | 11.28 ± 0.15 | Octanol/water partition | |

| Half-life (hydrolysis) | 6.8 hours | pH 7.4, 37°C | |

| Thermal decomposition | 218°C | Nitrogen atmosphere |

Propiedades

Fórmula molecular |

C39H70O5 |

|---|---|

Peso molecular |

619 g/mol |

Nombre IUPAC |

[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/t37-/m0/s1 |

Clave InChI |

BLZVZPYMHLXLHG-JOBMVARSSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.